

Application Note: Mass Spectrometry

Fragmentation Analysis of 2-Isothiocyanato-1-methyl-4-nitrobenzene

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Compound of Interest

Compound Name: 2-Isothiocyanato-1-methyl-4-nitrobenzene

Cat. No.: B458982

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Abstract

This document provides a detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of **2-isothiocyanato-1-methyl-4-nitrobenzene**. Understanding the fragmentation pathways of this and related nitroaromatic compounds is crucial for their unambiguous identification in complex matrices, which is of significant interest in drug discovery and development. This application note presents the major observed fragments, a proposed fragmentation mechanism, and a standardized protocol for acquiring mass spectra of this compound.

Introduction

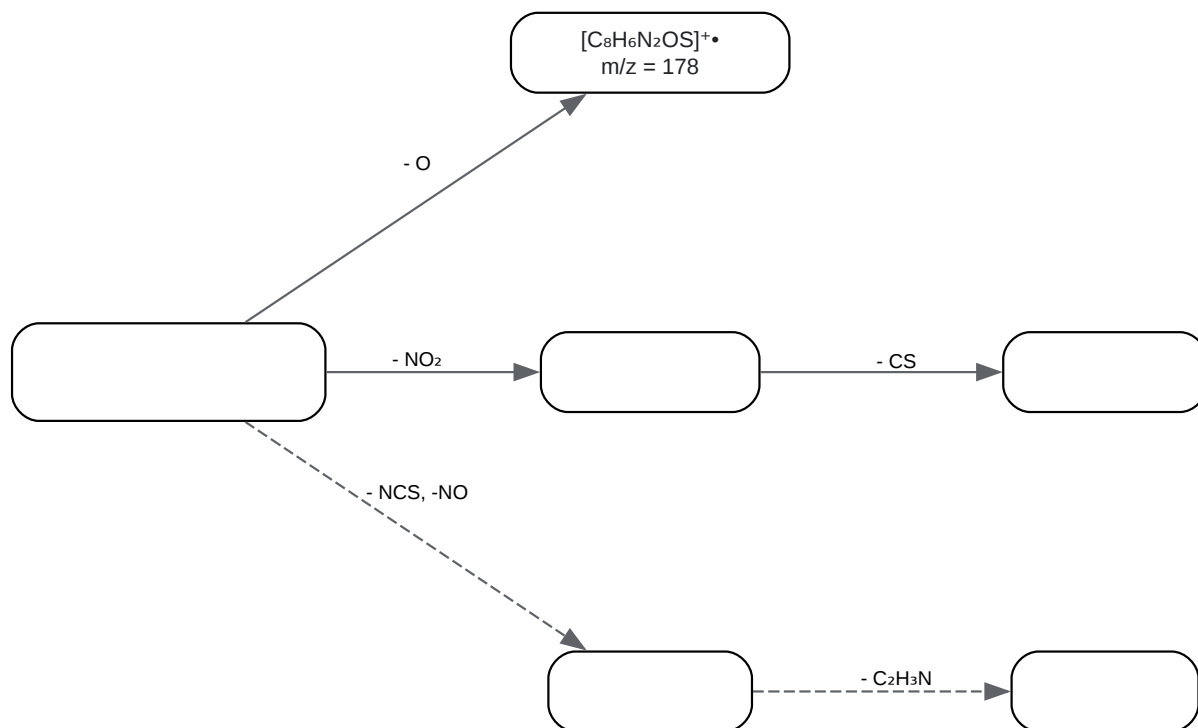
2-isothiocyanato-1-methyl-4-nitrobenzene ($C_8H_6N_2O_2S$) is a nitroaromatic compound with a molecular weight of 194.21 g/mol ^[1]. The presence of both a nitro group and an isothiocyanate group on a methyl-substituted benzene ring leads to a distinct fragmentation pattern under electron ionization. Characterization of this pattern is essential for structural elucidation and purity assessment in synthetic chemistry and drug development pipelines.

Predicted Mass Spectrometry Fragmentation Pattern

Upon electron ionization, **2-isothiocyanato-1-methyl-4-nitrobenzene** is expected to form a molecular ion ($[M]^{\bullet+}$) at a mass-to-charge ratio (m/z) of 194. The subsequent fragmentation is primarily driven by the lability of the nitro and isothiocyanate functional groups.

The fragmentation of nitroaromatic compounds typically involves the characteristic loss of nitrogen oxides.^{[2][3]} For the target molecule, the primary fragmentation pathways are predicted to be the loss of a nitro group (NO_2 , 46 Da) and a nitroso group (NO , 30 Da). The isothiocyanate group can also undergo fragmentation, contributing to the complexity of the spectrum.

A proposed fragmentation pathway is illustrated in the diagram below. The molecular ion at m/z 194 can lose a nitro radical ($\bullet\text{NO}_2$) to form a fragment ion at m/z 148. Alternatively, the loss of a nitroso radical ($\bullet\text{NO}$) and a subsequent rearrangement could lead to other observed fragments. The prominent fragment observed at m/z 104 suggests a more complex fragmentation cascade involving the loss of multiple neutral species.



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Caption: Proposed EI-MS fragmentation pathway for **2-isothiocyanato-1-methyl-4-nitrobenzene**.

Quantitative Fragmentation Data

The following table summarizes the major fragments observed in the electron ionization mass spectrum of **2-isothiocyanato-1-methyl-4-nitrobenzene**, based on data available from the NIST Mass Spectrometry Data Center.^[1]

m/z	Proposed Fragment Ion	Relative Abundance	Notes
194	$[\text{C}_8\text{H}_6\text{N}_2\text{O}_2\text{S}]^{+\bullet}$	High (Molecular Ion)	The parent molecular ion. [1]
178	$[\text{C}_8\text{H}_6\text{N}_2\text{OS}]^{+\bullet}$	Moderate	Loss of an oxygen atom from the nitro group.
148	$[\text{C}_8\text{H}_6\text{NS}]^+$	Moderate	Loss of the nitro group (NO_2).
104	$[\text{C}_7\text{H}_6\text{N}]^+$	High	Second most abundant fragment. [1] Plausible formation through a complex rearrangement involving loss of the isothiocyanate and nitro groups.
102	$[\text{C}_7\text{H}_4\text{N}]^+$	Moderate	Loss of a thiocarbonyl group (CS) from the m/z 148 fragment.
63	$[\text{C}_5\text{H}_3]^+$	Moderate	Third most abundant fragment, [1] likely resulting from the breakdown of the aromatic ring.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines a general procedure for the analysis of **2-isothiocyanato-1-methyl-4-nitrobenzene** using GC-MS with electron ionization.

1. Instrumentation

- Gas chromatograph coupled to a mass spectrometer with an electron ionization source.
- Capillary column suitable for the analysis of semi-volatile aromatic compounds (e.g., 30 m x 0.25 mm ID, 0.25 μ m film thickness, 5% phenyl-methylpolysiloxane).

2. Sample Preparation

- Prepare a 1 mg/mL stock solution of **2-isothiocyanato-1-methyl-4-nitrobenzene** in a high-purity solvent such as dichloromethane or ethyl acetate.
- Prepare a working solution of 10 μ g/mL by diluting the stock solution with the same solvent.

3. GC-MS Parameters

- Injector Temperature: 250 °C
- Injection Volume: 1 μ L
- Injection Mode: Splitless
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program:
 - Initial temperature: 70 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 280 °C.
 - Hold: 5 minutes at 280 °C.
- Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV
- Mass Range: m/z 40-400

4. Data Acquisition and Analysis

- Acquire the mass spectrum of the chromatographic peak corresponding to **2-isothiocyanato-1-methyl-4-nitrobenzene**.
- Identify the molecular ion and major fragment ions.
- Compare the acquired spectrum with a reference library (e.g., NIST) for confirmation.

Conclusion

The mass spectrometry fragmentation pattern of **2-isothiocyanato-1-methyl-4-nitrobenzene** is characterized by a prominent molecular ion peak at m/z 194 and significant fragments resulting from the loss of the nitro group and complex rearrangements. The provided data and protocol serve as a valuable resource for the identification and characterization of this and structurally related compounds in various research and development settings.

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References

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